![molecular formula C11H9N5 B1677961 1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 5334-30-5](/img/structure/B1677961.png)

1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amin

Übersicht

Beschreibung

Polypropylen, allgemein als „PP 3“ bezeichnet, ist ein thermoplastisches Polymer, das in verschiedenen Anwendungen weit verbreitet ist. Es wird durch die Polymerisation von Propylenmonomeren hergestellt. Polypropylen ist bekannt für seine hervorragende chemische Beständigkeit, seine mechanischen Eigenschaften und seine Vielseitigkeit, was es zu einer beliebten Wahl in Branchen wie Verpackung, Automobil und Textilien macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Polypropylen wird durch Kettenwachstumspolymerisation von Propylenmonomeren synthetisiert. Der Polymerisationsprozess kann mit verschiedenen Katalysatoren durchgeführt werden, darunter Ziegler-Natta-Katalysatoren, Metallocenkatalysatoren und Chrom-basierte Katalysatoren. Die Reaktionsbedingungen umfassen typischerweise Temperaturen im Bereich von 50 bis 80 Grad Celsius und Drücke zwischen 10 und 40 Atmosphären.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Polypropylen entweder durch Gasphasenpolymerisation, Massepolymerisation oder Suspensionspolymerisation hergestellt. Die Gasphasenpolymerisation beinhaltet die Polymerisation von Propylen im gasförmigen Zustand, während die Massepolymerisation in der flüssigen Phase stattfindet. Die Suspensionspolymerisation beinhaltet die Polymerisation von Propylen in einem Kohlenwasserstofflösungsmittel. Jede Methode hat ihre Vorteile, wobei die Gasphasenpolymerisation aufgrund ihrer Effizienz und Wirtschaftlichkeit am häufigsten verwendet wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

Polypropylen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Polypropylen kann mit Sauerstoff oder Ozon in Gegenwart eines Katalysators wie Kobalt oder Mangan oxidiert werden. Die Reaktion erfolgt typischerweise bei erhöhten Temperaturen.

Reduktion: Die Reduktion von Polypropylen ist weniger verbreitet, kann aber mit Reduktionsmitteln wie Wasserstoff in Gegenwart eines Katalysators erreicht werden.

Substitution: Substitutionsreaktionen beinhalten den Ersatz von Wasserstoffatomen in der Polypropylenkette durch andere funktionelle Gruppen. Häufige Reagenzien sind Halogene und organometallische Verbindungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidiertes Polypropylen, das verbesserte Adhäsionseigenschaften aufweist, und halogeniertes Polypropylen, das eine verbesserte Flammhemmung aufweist .

Wissenschaftliche Forschungsanwendungen

Polypropylen hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Basismaterial für die Synthese verschiedener Copolymere und Verbundwerkstoffe verwendet.

Biologie: Wird bei der Herstellung von Laborgeräten wie Petrischalen und Pipettenspitzen eingesetzt, da es chemisch beständig und langlebig ist.

Medizin: Wird bei der Herstellung von Medizinprodukten wie Spritzen und chirurgischen Instrumenten verwendet, da es biokompatibel ist.

Wirkmechanismus

Polypropylen übt seine Wirkung durch seine einzigartige Molekülstruktur aus, die aus sich wiederholenden Propyleneinheiten besteht. Die Eigenschaften des Polymers werden durch die Anordnung dieser Einheiten beeinflusst, die isotaktisch, syndiotaktisch oder ataktisch sein können. Isotaktisches Polypropylen, bei dem sich die Methylgruppen auf einer Seite der Polymerkette befinden, weist eine höhere Kristallinität und mechanische Festigkeit auf. Zu den molekularen Zielstrukturen und -wegen, die an den Wirkungen von Polypropylen beteiligt sind, gehört seine Wechselwirkung mit verschiedenen Füllstoffen und Additiven, die seine Eigenschaften verbessern .

Wissenschaftliche Forschungsanwendungen

Polypropylene has a wide range of scientific research applications:

Chemistry: Used as a base material for the synthesis of various copolymers and composites.

Biology: Employed in the production of laboratory equipment such as petri dishes and pipette tips due to its chemical resistance and durability.

Medicine: Utilized in the manufacturing of medical devices, including syringes and surgical instruments, because of its biocompatibility.

Wirkmechanismus

Target of Action

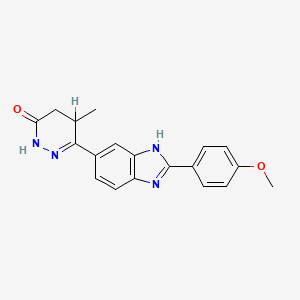

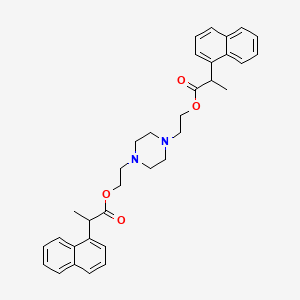

The primary target of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound also induces apoptosis within HCT cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This results in the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

The compound’s structure suggests it may have suitable pharmacokinetic properties .

Result of Action

The compound exhibits potent cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It shows superior cytotoxic activities with IC50 values in the nanomolar range .

Biochemische Analyse

Biochemical Properties

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment . The compound interacts with CDK2, leading to the inhibition of the enzyme’s activity .

Cellular Effects

The compound has shown significant inhibitory effects on the growth of various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It has also shown moderate activity against HepG-2 cells . These effects suggest that 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules and changes in gene expression. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83, as confirmed by molecular docking simulations . This interaction leads to the inhibition of CDK2, thereby exerting its effects at the molecular level .

Metabolic Pathways

Given its inhibitory effect on CDK2, it can be inferred that it may interact with the pathways regulated by this enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Polypropylene is synthesized through chain-growth polymerization of propylene monomers. The polymerization process can be carried out using different catalysts, including Ziegler-Natta catalysts, metallocene catalysts, and chromium-based catalysts. The reaction conditions typically involve temperatures ranging from 50 to 80 degrees Celsius and pressures between 10 to 40 atmospheres.

Industrial Production Methods

In industrial settings, polypropylene is produced using either gas-phase polymerization, bulk polymerization, or slurry polymerization. Gas-phase polymerization involves the polymerization of propylene in a gaseous state, while bulk polymerization occurs in a liquid phase. Slurry polymerization involves the polymerization of propylene in a hydrocarbon solvent. Each method has its advantages, with gas-phase polymerization being the most widely used due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Polypropylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Polypropylene can be oxidized using oxygen or ozone in the presence of a catalyst such as cobalt or manganese. The reaction typically occurs at elevated temperatures.

Reduction: Reduction of polypropylene is less common but can be achieved using reducing agents like hydrogen in the presence of a catalyst.

Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polypropylene chain with other functional groups. Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include oxidized polypropylene, which has improved adhesion properties, and halogenated polypropylene, which exhibits enhanced flame retardancy .

Vergleich Mit ähnlichen Verbindungen

Polypropylen wird oft mit anderen Polyolefinen wie Polyethylen und Polybuten verglichen.

Ähnliche Verbindungen

Polyethylen: Ähnlich in der chemischen Struktur, hat aber einen niedrigeren Schmelzpunkt und eine geringere Dichte als Polypropylen.

Polybuten: Hat eine höhere Flexibilität und eine geringere Kristallinität als Polypropylen.

Einzigartigkeit

Die Einzigartigkeit von Polypropylen liegt in seiner ausgewogenen Kombination aus mechanischen Eigenschaften, chemischer Beständigkeit und Verarbeitbarkeit. Es ist hitzebeständiger und mechanisch robuster als Polyethylen, was es für ein breiteres Spektrum an Anwendungen geeignet macht .

Eigenschaften

IUPAC Name |

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDPIZPUTYIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274448 | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Liquid | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5334-30-5, 1345-16-0 | |

| Record name | 5334-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Blue 28 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt aluminate blue spinel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

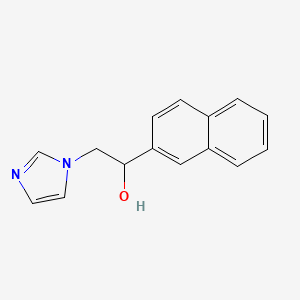

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)